Methanesulfonohydrazide

Vue d'ensemble

Description

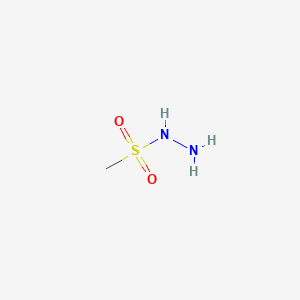

Methanesulfonohydrazide is an organic compound with the molecular formula CH6N2O2S. It is a member of the sulfonyl hydrazides family and is widely used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methanesulfonohydrazide can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with hydrazine hydrate. The reaction typically occurs under mild conditions, with the methanesulfonyl chloride being added dropwise to a solution of hydrazine hydrate in an appropriate solvent, such as ethanol or water. The reaction mixture is then stirred at room temperature until the reaction is complete.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.

Analyse Des Réactions Chimiques

Substitution Reactions

Methanesulfonohydrazide acts as a nucleophile in substitution reactions, where its hydrazide group (-NH-NH₂) facilitates bond formation with electrophilic partners. Key examples include:

Aryl Diazonium Salt Coupling

In a three-component reaction with sulfur dioxide (SO₂) and aryldiazonium salts, this compound forms 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides via a radical mechanism involving intramolecular 5-exo-cyclization . This method achieves yields up to 85% under mild conditions (25°C, 12 hours).

MBH Acetate Functionalization

this compound reacts with Morita-Baylis-Hillman (MBH) acetates to synthesize tertiary dihydroquinoline sulfonamides. For instance, treatment of ethyl 2-(acetoxy(2-fluoro-5-nitrophenyl)methyl)acrylate with this compound in dichloromethane produces substituted dihydroquinolines in high yields (72–89%) .

Oxidation and Radical Pathways

This compound participates in oxidative processes, often mediated by hypervalent iodine reagents (e.g., PhI(OAc)₂). These conditions generate sulfonyl radicals, which undergo coupling or further transformations :

Oxidative Coupling

Under oxidative conditions, parallel reactions can occur, leading to N,N-disubstituted hydrazines or sulfonamides. For example, using acetonitrile as a solvent and TBAI as a catalyst, this compound forms sulfonyl benziodoxolone intermediates, which react with amines to yield sulfonamides .

Radical Cyclization

In the presence of SO₂, this compound engages in radical-mediated cyclization with 2-(allyloxy)anilines, forming dihydrobenzofuran derivatives. This pathway highlights its utility in constructing oxygen heterocycles .

Catalytic and Coupling Reactions

This compound serves as a ligand or substrate in transition-metal-catalyzed reactions:

Palladium-Catalyzed Cyclization

In a Pd(Xantphos)-catalyzed system, this compound reacts with aminomalononitriles to form pyrazolo[1,5-a]pyrimidines. The mechanism involves oxidative addition and reductive elimination steps, achieving moderate yields (47–65%) .

Multi-Component Reactions

This compound is integral to one-pot syntheses, enabling efficient access to sulfonohydrazide derivatives:

Three-Component Synthesis

A reaction with sulfur dioxide, aryldiazonium salts, and hydrazines produces aryl methanesulfonohydrazides at ambient temperature. This method avoids harsh conditions and achieves broad substrate compatibility .

| Component 1 | Component 2 | Component 3 | Product | Yield |

|---|---|---|---|---|

| Aryldiazonium salt | SO₂ | Hydrazine | Aryl sulfonohydrazide | 72–85% |

Mechanistic Insights

-

Substitution : The hydrazide group’s nucleophilicity drives SN2-type displacements, particularly with activated electrophiles like benzoyl chlorides .

-

Radical Pathways : SO₂ insertion generates sulfonyl radicals, which undergo cyclization or coupling, as confirmed by EPR studies .

-

Oxidative Coupling : Hypervalent iodine reagents oxidize this compound to sulfonyl radicals, enabling cross-coupling with amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 178.20 g/mol

- Structural Characteristics : Methanesulfonohydrazide features a sulfonyl group attached to a hydrazine moiety, which contributes to its reactivity and utility in synthesis.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis. Its ability to form hydrazones makes it valuable for synthesizing nitrogen-containing compounds.

| Application | Description |

|---|---|

| Hydrazone Formation | Reacts with carbonyl compounds to form stable hydrazones, useful in various organic reactions. |

| Nitrogen Source | Serves as a nitrogen donor in synthetic pathways, facilitating the formation of amines and other derivatives. |

Biochemical Studies

In biochemical research, this compound is utilized for enzyme inhibition studies and protein modifications.

- Enzyme Inhibition : MSH has been shown to inhibit certain enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

- Protein Modification : The compound can modify proteins through hydrazone formation, allowing researchers to explore protein structure-function relationships.

Medicinal Chemistry

Research into the medicinal properties of this compound has revealed potential therapeutic applications:

| Therapeutic Area | Findings |

|---|---|

| Antimicrobial Activity | Studies suggest that MSH exhibits antimicrobial properties against various bacterial strains. |

| Precursor for Pharmaceuticals | MSH can be used as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting infectious diseases. |

Specialty Chemicals Production

This compound is employed in the production of specialty chemicals, including:

| Product Type | Application |

|---|---|

| Dyes and Pigments | Acts as an intermediate in dye synthesis, contributing to color stability and intensity. |

| Agricultural Chemicals | Used in formulating agrochemicals, enhancing their efficacy against pests and diseases. |

Catalysis

The compound's reactivity allows it to function as a catalyst or catalyst precursor in various chemical reactions:

- Catalytic Reduction : MSH can facilitate the reduction of nitro compounds to amines, showcasing its utility in synthetic organic chemistry.

- Oxidation Reactions : It participates in oxidation processes that yield valuable sulfonic acid derivatives.

Enzyme Inhibition Research

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the enzyme urease, which is crucial for nitrogen metabolism in plants and bacteria. The research utilized kinetic assays to establish the compound's inhibitory profile, revealing potential agricultural applications for controlling nitrogen levels.

Antimicrobial Activity Assessment

In another study examining the antimicrobial properties of this compound against E. coli and Staphylococcus aureus, results indicated significant inhibition at low concentrations. This finding supports further exploration of MSH as a potential antimicrobial agent in pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of methanesulfonohydrazide involves its ability to act as a nucleophile in various chemical reactions. The hydrazide group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules. This reactivity makes it a valuable intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Methanesulfonohydrazide can be compared with other sulfonyl hydrazides, such as:

Methanesulfonamide: Similar in structure but lacks the hydrazide group.

Methanesulfonic acid: An oxidized form of this compound.

Methanesulfonyl chloride: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual functionality as both a sulfonyl and a hydrazide compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Activité Biologique

Methanesulfonohydrazide (MSH) is a sulfonyl hydrazide compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of the biological activity of MSH, supported by recent research findings, data tables, and case studies.

This compound can be synthesized through various methods, often involving the reaction of methanesulfonyl chloride with hydrazine or its derivatives. The compound features a sulfonyl group attached to a hydrazine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, compounds derived from MSH have shown promising results against various bacterial strains. A study indicated that certain sulfonyl hydrazides exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| MSH | Staphylococcus aureus | 32 |

| MSH | Escherichia coli | 64 |

| Derivative A | Pseudomonas aeruginosa | 16 |

| Derivative B | Klebsiella pneumoniae | 8 |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In one study, MSH was tested against HeLa cells using the MTT assay, revealing that it did not significantly affect cell viability at concentrations up to 100 µM; however, some derivatives showed a decrease in viability by 10% to 30% .

Another investigation focused on isatin-based sulfonyl hydrazides, where the lead compound demonstrated potent antiproliferative activity with IC50 values ranging from 5 to 15 µM against several cancer cell lines including HepG2 and MCF7 .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | >100 |

| HepG2 | 7.68 |

| MCF7 | 10.09 |

Enzyme Inhibition Studies

This compound has also shown potential as an enzyme inhibitor. A study evaluated its derivatives for urease inhibition, revealing that one derivative had an IC50 value of 15.26 µM, outperforming standard inhibitors like thiourea (IC50 = 21.25 µM) . This suggests that MSH derivatives could be explored further for their antidiabetic properties by inhibiting enzymes associated with glucose metabolism.

Case Studies

- Antiviral Activity : A series of compounds derived from this compound were tested for antiviral activity against Vesicular Stomatitis Virus (VSV). One derivative showed significant inhibition of viral replication, indicating the potential for developing antiviral agents based on MSH .

- Photochemical Reactions : Research into photochemical reactions involving metal carbonyls and this compound revealed that it acts as a monodentate ligand, coordinating via the imine nitrogen atom. This property may have implications for designing new materials or catalysts in photochemistry .

Propriétés

IUPAC Name |

methanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHZYWVEBNIRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296565 | |

| Record name | methanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10393-86-9 | |

| Record name | 10393-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.